

Application Notes: HepG2 Cell Line as a Model for Cereulide Hepatotoxicity

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Compound of Interest

Compound Name: Cereulide

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Introduction

Cereulide (CER), a heat-stable and enzyme-resistant cyclic dodecadepsipeptide toxin produced by *Bacillus cereus*, is a significant concern for food safety.[1][2] Ingestion of **cereulide**-contaminated food can lead to an emetic syndrome characterized by nausea and vomiting.[1] In severe cases, it can result in acute liver failure, making the study of its hepatotoxicity crucial.[1][2][3] **Cereulide**'s toxicity stems from its function as a potassium ionophore, which disrupts mitochondrial membrane potential, leading to cellular dysfunction and death.[4][5]

The human hepatoma cell line, HepG2, is a widely used in vitro model in toxicology and drug metabolism studies due to its human origin, ease of culture, and expression of certain liver-specific functions.[6] These characteristics make HepG2 cells a valuable tool for investigating the mechanisms of **cereulide**-induced hepatotoxicity.

Rationale for Using HepG2 Cells

HepG2 cells serve as a relevant and practical model for studying **cereulide**'s effects on the liver for several reasons:

- **Human Origin:** As a human liver-derived cell line, HepG2 cells provide a more relevant physiological context for human toxicity studies compared to non-human cell lines.[6]

- **Established Model:** HepG2 cells are a well-characterized and commonly used model for assessing the cytotoxicity of xenobiotics, with established protocols for a wide range of toxicological endpoints.[\[6\]](#)[\[7\]](#)
- **Sensitivity to *Cereulide*:** Studies have demonstrated that HepG2 cells are sensitive to **cereulide**, exhibiting dose- and time-dependent cytotoxicity at nanomolar concentrations.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Mechanistic Insights:** The use of HepG2 cells has been instrumental in elucidating the molecular mechanisms underlying **cereulide**'s hepatotoxicity, including mitochondrial dysfunction, oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[\[1\]](#)[\[4\]](#)[\[8\]](#)

Key Mechanisms of *Cereulide* Hepatotoxicity in HepG2 Cells

Mitochondrial Dysfunction

Cereulide's primary mode of action is the disruption of mitochondrial function. As a potassium ionophore, it facilitates the influx of K⁺ ions into the mitochondrial matrix, leading to:

- **Depolarization of the Mitochondrial Membrane:** The influx of potassium ions dissipates the electrochemical gradient across the inner mitochondrial membrane.[\[5\]](#)
- **Uncoupling of Oxidative Phosphorylation:** This leads to a decrease in ATP production.[\[1\]](#)
- **Impaired Mitochondrial Respiration:** A significant reduction in basal and maximal respiration rates is observed in **cereulide**-treated HepG2 cells.[\[1\]](#)[\[5\]](#)
- **Mitochondrial Swelling:** Disruption of the ionic balance causes mitochondrial swelling and damage to the cristae.[\[4\]](#)[\[14\]](#)

Oxidative Stress

Mitochondrial dysfunction is a major source of reactive oxygen species (ROS). **Cereulide** exposure has been shown to induce oxidative stress in liver cells, characterized by:

- **Increased ROS Production:** Elevated levels of intracellular ROS have been observed in cells treated with **cereulide**.[\[4\]](#)[\[14\]](#)

- Depletion of Antioxidant Defenses: A decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and an increase in markers of lipid peroxidation such as malondialdehyde (MDA) have been reported in vivo.[4]

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The accumulation of ROS and disruption of cellular energy homeostasis can lead to ER stress.

Cereulide has been shown to activate the unfolded protein response (UPR) in liver cells, involving pathways such as:

- IRE1 α /XBP1 Pathway: Increased expression of inositol-requiring enzyme 1 α (IRE1 α) and spliced X-box binding protein 1 (XBP1s).[4]
- PERK/eIF2 α /CHOP Pathway: Increased phosphorylation of PKR-like endoplasmic reticulum kinase (PERK) and eukaryotic initiation factor 2 α (eIF2 α), leading to the upregulation of the pro-apoptotic transcription factor CHOP.[4]

Apoptosis

Prolonged and severe ER stress, coupled with mitochondrial damage, can trigger programmed cell death or apoptosis. Evidence for **cereulide**-induced apoptosis in HepG2 and other cell types includes:

- Activation of Caspases: Increased activity of executioner caspases like caspase-3/7.[14][15]
- Upregulation of Pro-Apoptotic Genes: Increased expression of genes such as Puma and CHOP.[15][16]
- Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm, a key event in the intrinsic apoptotic pathway.[14]

Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. In the context of **cereulide** toxicity, it can be a protective response to remove damaged mitochondria (mitophagy). Studies have shown that **cereulide** can:

- Increase LC3 Protein Levels: An increase in microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagy, is observed in **cereulide**-treated HepG2 cells.[8][9]
- Upregulate Autophagy-Related Genes: Increased transcription of genes like MAPLC3B and SQSTM1.[8][9]

Data Presentation

Table 1: Cytotoxicity of Cereulide in HepG2 and HepaRG Cells

Cell Line	Exposure Time (h)	Assay	Endpoint	Cereulide Concentration	Result	Reference
HepG2	24	MTT	Cell Viability	2 nM	~30% decrease	[1]
HepG2	24	MTT	Cell Viability	5 nM	~35% decrease	[1]
HepG2	24	SRB	Cell Viability	2 nM	~44% decrease	[1]
HepG2	24	SRB	Cell Viability	5 nM	~52% decrease	[1]
HepG2	5	Neutral Red	Cell Viability	2.5 ng/mL	~30-35% decrease	[9][10]
HepG2	24	Neutral Red	Cell Viability	2.5 ng/mL	~54% decrease	[10][12]
HepaRG	24	CCK-8	IC50	2.98 ng/mL	50% inhibition	[4]

Table 2: Effects of Cereulide on Mitochondrial Respiration in HepG2 Cells (10-day exposure)

Parameter	Cereulide Concentration (nM)	% of Control	Reference
Maximal Respiration	0.25	50%	[1][5]
Maximal Respiration	0.50	2%	[1][5]
ATP Production	0.05	58%	[1]
ATP Production	0.25	34%	[1]
ATP Production	0.50	6%	[1]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- HepG2 cells
- Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
- **Cereulide** stock solution (in a suitable solvent like DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed HepG2 cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **cereulide** in complete culture medium.
- Remove the medium from the wells and replace it with 100 μ L of medium containing different concentrations of **cereulide**. Include a vehicle control (medium with the same concentration of solvent used for the **cereulide** stock).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

Materials:

- HepG2 cells
- Seahorse XF Cell Culture Microplates

- Seahorse XF Calibrant
- Complete culture medium
- **Cereulide** stock solution
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
- Seahorse XF Analyzer

Procedure:

- Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimal density and incubate for 24 hours.
- Treat cells with various concentrations of **cereulide** for the desired duration (e.g., 1, 3, or 10 days).^[1]
- One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate at 37°C in a non-CO2 incubator.
- Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
- Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
- Place the cell culture microplate in the Seahorse XF Analyzer and perform the calibration.
- Run the mitochondrial stress test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
- Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Detection of Apoptosis by Hoechst 33342 and Propidium Iodide (PI) Staining

Principle: This method distinguishes between healthy, apoptotic, and necrotic cells. Hoechst 33342, a blue fluorescent dye, stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. Propidium Iodide (PI), a red fluorescent dye, is membrane-impermeant and therefore only enters cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.

Materials:

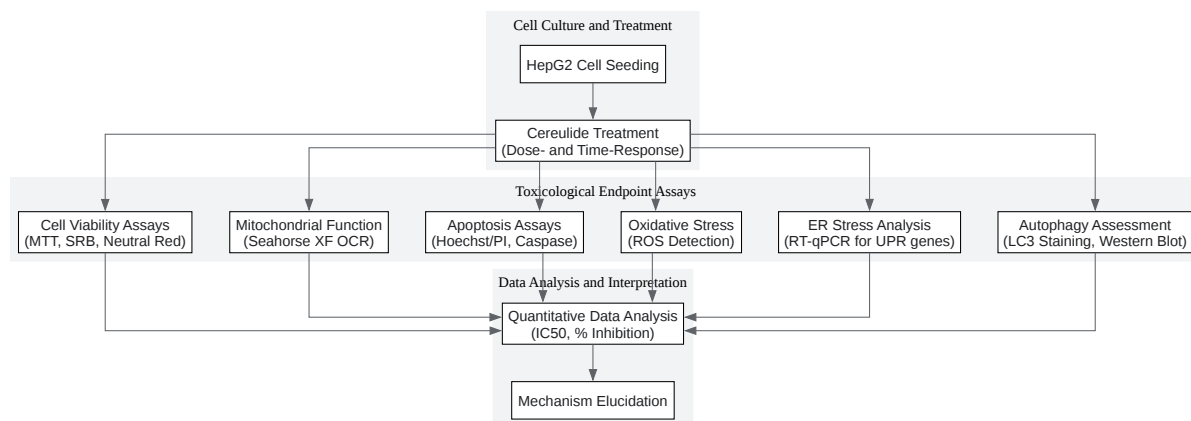
- HepG2 cells
- Complete culture medium
- **Cereulide** stock solution
- 24-well cell culture plates
- Hoechst 33342 solution
- Propidium Iodide (PI) solution
- Fluorescence microscope

Procedure:

- Seed HepG2 cells in a 24-well plate.
- Treat the cells with **cereulide** for the desired time.
- After treatment, add Hoechst 33342 and PI to the culture medium at final concentrations of 1 µg/mL and 5 µg/mL, respectively.
- Incubate the plate for 15 minutes at 37°C.
- Visualize the cells using a fluorescence microscope with appropriate filters for blue and red fluorescence.

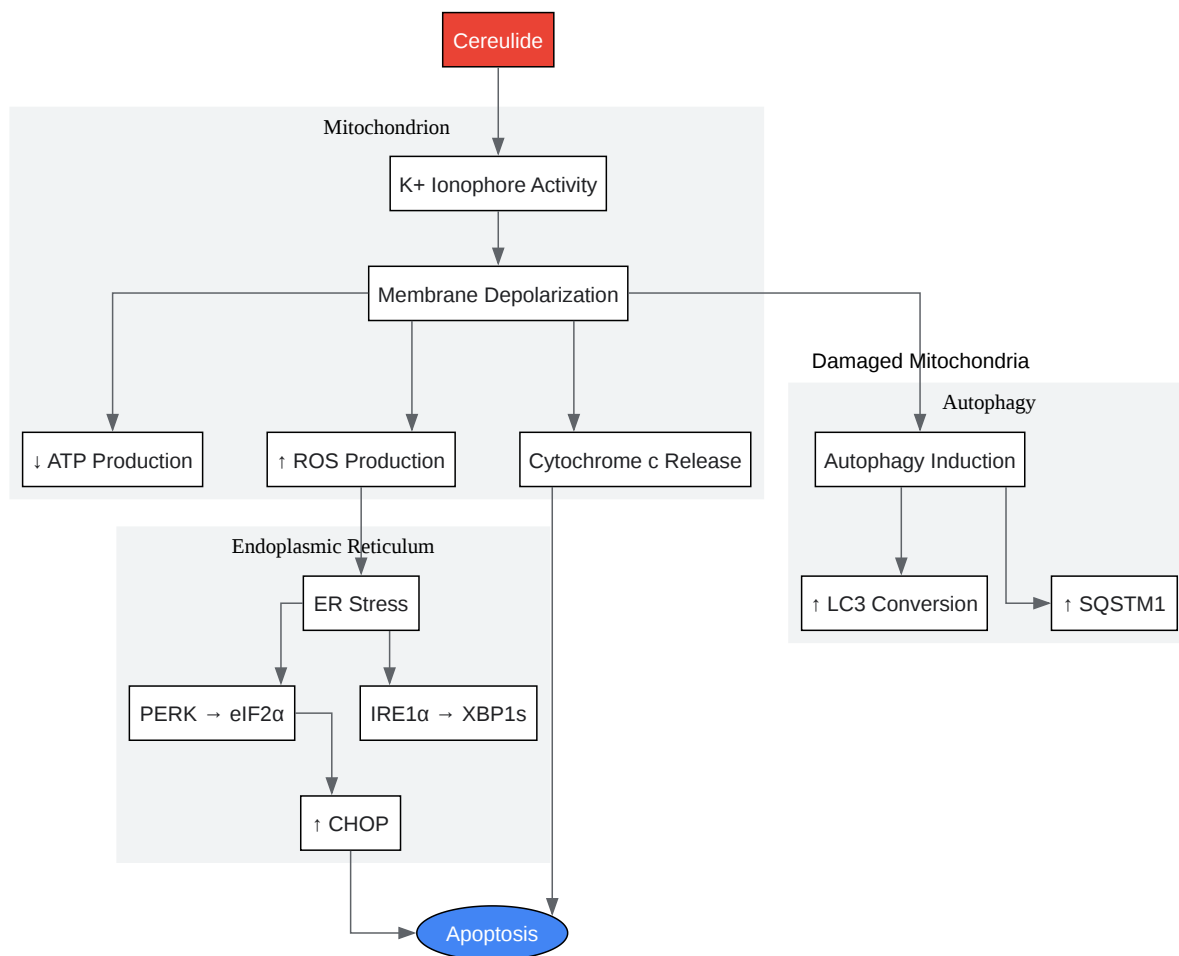
- Count the number of healthy (blue, non-condensed nuclei), apoptotic (bright blue, condensed/fragmented nuclei), and necrotic (red nuclei) cells in several random fields to quantify the percentage of apoptotic cells.

Visualizations



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Caption: Experimental workflow for investigating **cereulide** hepatotoxicity in HepG2 cells.



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Caption: Signaling pathways of **cereulide**-induced hepatotoxicity.

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